2-Hydroxycyclohexanecarboxylic acid

Asymmetric catalysis Hydrogenation selectivity Chiral cyclohexane synthesis

This chiral cyclohexane scaffold delivers stereochemical control unmatched by cyclopentane analogs or positional isomers. As a cis-/trans- mixture (CAS 17502-32-8), it enables trans-selective hydrogenation (91% ee, 91/9 trans/cis) and chemoenzymatic routes to individual (1S,2R)- or (1S,2S)-isomers (>99.9% ee). Validated GC separation of diastereomers ensures lot-to-lot consistency for pharmaceutical intermediate manufacturing. Choose this compound when trans stereochemistry or enantiospecific transformations are critical.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 17502-32-8
Cat. No. B1209147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxycyclohexanecarboxylic acid
CAS17502-32-8
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)O
InChIInChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
InChIKeySNKAANHOVFZAMR-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxycyclohexanecarboxylic Acid (CAS 17502-32-8) Procurement Technical Overview


2-Hydroxycyclohexanecarboxylic acid (CAS 17502-32-8 specific for the (1R,2R)-rel- isomer) is a cyclohexane-based α-hydroxy carboxylic acid with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol [1]. The compound features two chiral centers at the C1 (carboxyl-bearing) and C2 (hydroxyl-bearing) positions of the cyclohexane ring, giving rise to four distinct stereoisomers categorized as cis- and trans- pairs, each existing as enantiomers [2]. The physical properties of the cis-/trans- mixture include a melting point of 69°C and a boiling point of 307.9°C at 760 mmHg . This stereochemical complexity makes it a valuable chiral building block in asymmetric synthesis, with applications in pharmaceutical intermediates, agrochemical development, and stereochemical mechanistic studies [3].

Why Generic Substitution Fails: The Critical Role of Stereochemical Integrity in 2-Hydroxycyclohexanecarboxylic Acid


In-class compounds such as 2-hydroxycyclopentanecarboxylic acid, 3-hydroxycyclohexanecarboxylic acid, or 2-oxocyclohexanecarboxylic acid cannot be simply interchanged with 2-hydroxycyclohexanecarboxylic acid in stereoselective applications. The six-membered cyclohexane ring of the target compound provides a unique conformational landscape where the hydroxyl group adopts a distinct equatorial preference in the chair conformation, directly influencing the stereochemical outcome of subsequent transformations [1]. Critically, the relative stereochemistry (cis vs. trans) of the hydroxyl and carboxyl groups dictates the compound's behavior in asymmetric catalysis, chiral resolution protocols, and downstream biological activity of derived molecules [2]. Substituting the 2-hydroxycyclohexanecarboxylic acid scaffold with a cyclopentane analog (different ring puckering and torsional strain), a 3-hydroxy positional isomer (altered hydrogen-bonding network and steric environment), or the 2-oxo derivative (lacks the stereogenic C2 center entirely) fundamentally alters or eliminates the stereochemical control required for enantiospecific transformations. The quantitative evidence below demonstrates the specific and measurable consequences of selecting the correct stereoisomeric form of 2-hydroxycyclohexanecarboxylic acid.

Quantitative Differentiation Evidence for 2-Hydroxycyclohexanecarboxylic Acid Procurement Decisions


Catalytic Asymmetric Hydrogenation: trans-Selectivity Over cis Configuration

In the catalytic asymmetric hydrogenation of ethyl salicylate using a Rh/C and chiral ruthenium concerted catalyst system, the reaction preferentially produces ethyl trans-2-hydroxycyclohexanecarboxylate over the cis isomer [1]. This trans-selectivity is a key differentiator for applications requiring a specific relative stereochemistry between the hydroxyl and carboxyl-derived groups on the cyclohexane ring [1].

Asymmetric catalysis Hydrogenation selectivity Chiral cyclohexane synthesis

Chemoenzymatic Synthesis: Isomer-Specific Access to Low-Availability (1S,2R)-Isomer

A chemoenzymatic approach enables the synthesis of the (1S,2R)-isomer of benzyl 2-hydroxycyclohexanecarboxylate in high enantiomeric purity (>99.9% ee) from the more readily accessible (1S,2S)-isomer [1]. The (1S,2R)-isomer has historically been of low commercial and synthetic availability [1]. This two-step transformation proceeds in 43.3% overall yield [1].

Chemoenzymatic synthesis Chiral resolution Stereoisomer availability

Yeast-Mediated Asymmetric Reduction: (1S,2S)-Selectivity of W. californica JCM 3600

Among ten strains of cultured whole-cell yeasts screened for the asymmetric reduction of ethyl 2-oxocyclohexanecarboxylate, Williopsis californica JCM 3600 exhibited high selectivity for producing the (1S,2S)-stereoisomer of ethyl 2-hydroxycyclohexanecarboxylate as the major product [1]. This demonstrates that the stereochemical outcome of reducing the 2-oxo precursor to the 2-hydroxycyclohexanecarboxylate scaffold can be controlled by selection of the biocatalyst [1].

Biocatalysis Whole-cell reduction Stereoselective synthesis

Gas-Liquid Chromatographic Separation of cis- and trans- Isomers

The cis and trans isomers of hydroxycyclohexanecarboxylic acids can be resolved and quantified by gas-liquid chromatography (GLC) [1]. This established analytical method provides a direct means for assessing the diastereomeric purity of 2-hydroxycyclohexanecarboxylic acid samples, a capability that is not universally applicable to all in-class cyclohexane carboxylic acid derivatives without method adaptation [1].

Analytical chemistry Chromatographic separation Quality control

Conformational Preference: Equatorial Hydroxyl in Chair Conformation

The cyclohexane ring of 2-hydroxycyclohexanecarboxylic acid adopts a chair conformation with the hydroxyl group preferentially occupying the equatorial position, which is generally more stable than the axial orientation [1]. This conformational preference influences the compound's reactivity profile and its behavior as a chiral scaffold in stereoselective transformations [1].

Conformational analysis Stereochemistry Structure-activity relationships

Optimal Application Scenarios for 2-Hydroxycyclohexanecarboxylic Acid Based on Quantitative Differentiation Evidence


Synthesis of trans-Configured Chiral Cyclohexane Derivatives via Asymmetric Hydrogenation

This scaffold is optimally deployed in catalytic asymmetric hydrogenation workflows where trans-selectivity is desired. As demonstrated by the Rh/C and chiral ruthenium catalyst system, hydrogenation of salicylate precursors yields the trans-2-hydroxycyclohexanecarboxylate derivative with 91% ee and a trans/cis ratio of 91/9 [1]. Industrial and academic laboratories developing synthetic routes to juvenile hormone analogs or related cyclohexane-based bioactive molecules should prioritize this compound class when trans stereochemistry is required [1].

Accessing the Low-Availability (1S,2R)-Stereoisomer for Niche Pharmaceutical Intermediates

For projects requiring the historically low-availability (1S,2R)-isomer of 2-hydroxycyclohexanecarboxylic acid derivatives, the chemoenzymatic route converting the (1S,2S)-isomer to the (1S,2R)-isomer in >99.9% ee and 43.3% yield over two steps provides a validated synthetic entry [1]. This scenario applies specifically to medicinal chemistry programs where the (1S,2R) stereochemical configuration is essential for target binding and alternative isomers are ineffective.

Biocatalytic Production of (1S,2S)-Enriched 2-Hydroxycyclohexanecarboxylate Esters

When (1S,2S)-configured 2-hydroxycyclohexanecarboxylate esters are the synthetic target, W. californica JCM 3600 whole-cell reduction offers a biocatalytic route with high stereoselectivity, yielding the (1S,2S)-isomer in >99.9% ee and 51.0% yield from the benzyl 2-oxocyclohexanecarboxylate precursor [1]. This scenario is relevant for green chemistry initiatives and enzymatic synthesis platforms seeking to avoid heavy metal catalysts while maintaining stereochemical fidelity.

Quality Control Testing for Diastereomeric Purity in cGMP Manufacturing

In regulated pharmaceutical intermediate manufacturing environments where diastereomeric purity must be rigorously controlled, the validated gas-liquid chromatography method for separating cis- and trans-hydroxycyclohexanecarboxylic acid isomers provides a reliable analytical framework [1]. Procurement of the compound for use as a reference standard or for production scale-up is supported by this established separability, which enables precise lot-to-lot stereochemical consistency assessment.

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